N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN5O4S/c18-11-6-5-10(28-11)15(26)22-13-14(20)23-17(24-16(13)27)29-7-12(25)21-9-4-2-1-3-8(9)19/h1-6H,7H2,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFHSASJENYBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimidine derivative class, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of this compound contribute to its biological activity, making it a subject of interest for various therapeutic applications.
Structural Characteristics
The compound's structure comprises several functional groups that facilitate its interaction with biological macromolecules. Key features include:
- Pyrimidine core : A six-membered ring containing nitrogen atoms that is central to many biological activities.
- Thioether linkage : Enhances the compound's reactivity and potential interactions with target proteins.
- Fluorophenyl group : May influence the compound's lipophilicity and binding affinity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its activity against various bacteria and fungi. For instance:
- In vitro studies have shown that similar pyrimidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 0.8 to 6.25 µg/mL .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-(4-amino derivative) | Against S. aureus | 66 |
| Other pyrimidine derivatives | Various bacteria | 0.8 - 6.25 |
Antitumor Activity
The compound's potential as an antitumor agent has been highlighted in various studies. Pyrimidine derivatives are known to inhibit tumor cell proliferation through multiple mechanisms:
- HDAC inhibition : The compound has been designed as a selective degrader of HDAC3 using a proteolysis targeting chimera (PROTAC) approach, which may lead to enhanced antitumor efficacy .
Anti-inflammatory Properties
Pyrimidine derivatives are also recognized for their anti-inflammatory effects. The presence of specific substituents can enhance their activity by modulating inflammatory pathways.
Study on Antimicrobial Efficacy
In a study conducted by Nassar et al., several pyrimidine derivatives were synthesized and screened for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics .
Evaluation of Antitumor Potential
A recent evaluation of compounds similar to N-(4-amino derivative) revealed that they significantly inhibited the growth of HeLa cells in vitro. The structure-activity relationship (SAR) indicated that modifications at the 5-position of the furan ring could lead to improved antitumor activity .
Comparison with Similar Compounds
Core Scaffold Variations
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): While sharing a thioether linkage and dihydropyridine core, AZ257 lacks the dihydropyrimidinone ring present in the target compound. The dihydropyridine core in AZ257 may reduce hydrogen-bonding capacity compared to the dihydropyrimidinone .
- 372508-32-2 (4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide): This compound features a tetrahydropyrimidine ring with a thioxo group, differing from the target’s 6-oxo-1,6-dihydropyrimidinone. The thioxo group may increase lipophilicity but reduce hydrogen-bond acceptor strength compared to the oxo group .
Substituent Analysis
- Halogen Effects :
The target’s 5-bromofuran group (vs. AZ257’s bromophenyl or 923216-66-4’s chlorobenzoyl) introduces distinct steric and electronic profiles. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to chlorine . - Thioether Linkages :
Both the target compound and AZ331 () utilize thioether bridges to connect aromatic moieties. This linkage is critical for maintaining conformational flexibility while stabilizing interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Pharmacological Implications
- Kinase Inhibition: Compounds like AZ257 and AZ331 () demonstrate activity against kinases such as EGFR and VEGFR2. The target’s dihydropyrimidinone core and bromofuran may improve selectivity for serine/threonine kinases due to enhanced hydrogen-bonding and steric bulk .
- The thioether linkage may mitigate this by introducing moderate polarity .
Research Findings
- Structure-Activity Relationships (SAR): Substitution at the pyrimidinone 5-position (e.g., bromofuran vs. AZ257’s dihydropyridine) correlates with improved IC50 values in kinase assays. For example, bromine’s electron-withdrawing effect may enhance electrophilic interactions with catalytic lysine residues .
- Metabolic Stability: The fluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., 372508-32-2), as seen in microsomal stability assays for similar compounds .
Q & A
Advanced Research Question
- SwissTargetPrediction : Prioritize targets based on structural similarity to known ligands .
- Molecular Dynamics (GROMACS) : Simulate binding stability with off-targets (e.g., cytochrome P450 isoforms) to assess metabolic risks .
Validation : Cross-check with kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
How can researchers mitigate oxidative degradation during long-term storage?
Basic Research Question
- Storage Conditions : Lyophilize and store at -80°C under argon. Avoid repeated freeze-thaw cycles .
- Stabilizers : Add 0.1% w/v ascorbic acid to DMSO stock solutions to prevent radical-mediated degradation .
What strategies enhance the compound’s bioavailability for in vivo studies?
Advanced Research Question
- Prodrug Design : Synthesize phosphate esters for improved solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time .
- Co-administration : Use P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in intestinal barriers .
How do steric and electronic effects of the bromofuran group impact binding to enzymatic active sites?
Advanced Research Question
- Steric Effects : The 5-bromo substituent fills hydrophobic pockets in targets like DHFR, reducing IC50 by 3-fold vs. non-brominated analogs .
- Electronic Effects : Bromine’s inductive effect increases electrophilicity of the furan ring, enhancing covalent interactions with cysteine residues .
Validation : Mutagenesis studies (e.g., C797S mutation in EGFR) to confirm covalent binding .
Notes
- Contradictions Addressed : Variability in solvent recommendations (e.g., DMF vs. dichloromethane) was resolved by prioritizing peer-reviewed protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
